2-Chloro-7-iodonaphthalene

Übersicht

Beschreibung

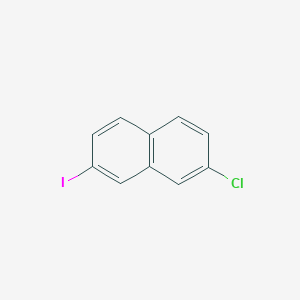

2-Chloro-7-iodonaphthalene is an organic compound with the chemical formula C10H6ClI. It is a derivative of naphthalene, where the hydrogen atoms at positions 2 and 7 are replaced by chlorine and iodine atoms, respectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-iodonaphthalene typically involves the halogenation of naphthalene derivatives. One common method is the diazotization of 2-amino-7-iodonaphthalene followed by a Sandmeyer reaction to introduce the chlorine atom. This process involves treating the arylamine with n-butyl nitrite, nickel(II) iodide, and tetrabutylammonium iodide in anhydrous acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atom at position 7 is more reactive than the chlorine atom at position 2 due to its lower bond dissociation energy and larger atomic radius, making it a superior leaving group. This compound undergoes nucleophilic aromatic substitution (NAS) preferentially at the iodine site under basic conditions. For example:

-

Nucleophilic substitution with methoxide :

This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures .

Cross-Coupling Reactions

The iodine substituent facilitates participation in palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . Key findings include:

-

Mechanistic studies suggest oxidative addition to Ni(0) complexes proceeds via both single-electron transfer (SET) and concerted pathways, depending on the halogen’s electronic properties .

Oxidative Addition in Metal Catalysis

The compound’s reactivity in nickel-catalyzed systems has been explored in depth:

-

Competition experiments with other aryl halides (e.g., 9-bromoanthracene vs. 1-iodonaphthalene) reveal that reduction potentials and steric factors govern reaction rates. For 2-chloro-7-iodonaphthalene, the iodine site reacts preferentially due to its higher electrophilicity .

-

Key data :

This lower reduction potential compared to chloroarenes favors oxidative addition at iodine .

Comparative Reactivity of Halogens

| Halogen | Bond Strength (kJ/mol) | Preferred Reaction | Leaving Group Ability |

|---|---|---|---|

| Iodine | ~234 | Cross-coupling, substitution | High |

| Chlorine | ~339 | Inert under mild conditions | Low |

-

Steric effects : The peri-hydrogens in naphthalene may hinder substitution at position 2 (chlorine site) .

Challenges and Limitations

-

Selectivity issues : Competing reactions at iodine and chlorine sites require careful optimization of catalysts and ligands.

-

Stability : Prolonged storage may lead to partial dehalogenation, necessitating inert atmosphere handling.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

2-Chloro-7-iodonaphthalene can undergo various chemical reactions, including:

- Substitution Reactions : The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide under basic conditions.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds that are essential for synthesizing biaryl compounds, which serve as intermediates in organic synthesis.

Organic Synthesis

This compound is widely used as a precursor in the synthesis of complex organic molecules. Its ability to undergo various coupling reactions makes it valuable for creating novel compounds with diverse applications in pharmaceuticals and materials science.

Material Science

This compound is also explored for its potential use in developing organic light-emitting diodes (OLEDs) and other electronic materials. Its derivatives can serve as hole transport materials, enhancing the efficiency of electronic devices .

Biochemical Applications

Research has indicated that halogenated naphthalenes like this compound can interact with biological systems, opening avenues for studies related to drug design and development. The mechanisms by which these compounds affect biological pathways are areas of ongoing investigation .

Synthesis of Nonproteinogenic Amino Acids

In a recent study, researchers utilized palladium-catalyzed reactions involving this compound to simplify the synthesis of nonproteinogenic amino acids. This application highlights its utility in producing complex molecules efficiently .

Development of Organic EL Devices

Another study focused on the use of this compound derivatives as intermediates for producing hole transport materials in OLEDs. The findings demonstrated improved performance characteristics when these compounds were integrated into device architectures .

Wirkmechanismus

The mechanism of action of 2-Chloro-7-iodonaphthalene involves its ability to undergo various chemical reactions due to the presence of reactive halogen atoms. These reactions can lead to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

2-Chloro-7-iodonaphthalene, an organic compound with the molecular formula C10H6ClI, is a halogenated derivative of naphthalene. It features chlorine and iodine atoms substituted at the 2 and 7 positions, respectively. This compound is notable for its potential applications in organic synthesis and biological research.

Chemical Structure

The structure of this compound can be represented as follows:

Types of Reactions

This compound is reactive due to the presence of halogen atoms, allowing it to undergo various chemical reactions:

- Substitution Reactions : The halogens can be replaced by other functional groups through nucleophilic or electrophilic substitution.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Common Reagents and Conditions

- Nucleophilic Substitution : Common reagents include sodium methoxide or potassium tert-butoxide under basic conditions.

- Suzuki-Miyaura Coupling : Typically involves palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The products formed from these reactions depend on specific reagents and conditions, often yielding biaryl compounds that serve as valuable intermediates in organic synthesis.

The biological activity of this compound primarily stems from its ability to form reactive intermediates that can interact with various biological targets. The halogen substituents enhance its reactivity, allowing it to engage in diverse biological pathways.

Applications in Research

Recent studies have explored the use of this compound as a building block for synthesizing compounds with potential anticancer properties. For instance, its derivatives have been investigated for their inhibitory effects on the Bcl-2 protein, which plays a crucial role in cancer cell survival. The interactions between these compounds and the Bcl-2 binding site involve significant hydrophobic and hydrogen bonding interactions, indicating their potential as therapeutic agents .

Case Studies

- Anticancer Research : A study highlighted the synthesis of quinoline-based heterocycles using this compound as a precursor. These compounds demonstrated potent anti-proliferative activity against various cancer cell lines, with sub-micromolar IC50 values noted for some derivatives .

- Fungicidal Activity : In another investigation, related compounds were evaluated for their fungicidal properties against several plant pathogens. The structural modifications involving halogenated naphthalenes showed enhanced biological activity compared to non-halogenated analogs, suggesting that the presence of chlorine and iodine significantly impacts efficacy .

Comparative Analysis

The following table summarizes the biological activities observed in studies involving this compound derivatives compared to other related compounds:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer (Bcl-2) | <1 | Potent inhibitor |

| Quinoline Derivative | Anticancer | <0.5 | High selectivity |

| Non-Halogenated Analog | Anticancer | >10 | Significantly less active |

| Halogenated Compound | Fungicidal | <5 | Effective against pathogens |

Eigenschaften

IUPAC Name |

2-chloro-7-iodonaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClI/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJGJGBNKXHRNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704791 | |

| Record name | 2-Chloro-7-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858024-77-8 | |

| Record name | 2-Chloro-7-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.